6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine
Overview
Description
5-nitro-6-(2-propan-2-ylphenyl)sulfonyl-8-quinolinamine is a nitro compound and a member of quinolines.
Mechanism of Action
Target of Action
The primary target of the compound 6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine is the Neuropeptide Y receptor type 1 . This receptor plays a crucial role in a variety of physiological processes, including the regulation of food intake, energy balance, and circadian rhythms.
Mode of Action
The compound acts as an antagonist at the Neuropeptide Y receptor type 1 . This means it binds to the receptor and blocks its activation by the natural ligand, Neuropeptide Y. This inhibition can lead to changes in the physiological processes regulated by this receptor.
Biochemical Analysis
Biochemical Properties
The compound is known to interact with the Neuropeptide Y receptor type 1 . The nature of these interactions is antagonistic, with a potency of 48.0 nM [Ki] .
Cellular Effects
Given its interaction with the Neuropeptide Y receptor type 1 , it can be inferred that it may influence cell signaling pathways, gene expression, and cellular metabolism associated with this receptor.
Molecular Mechanism
It is known to act as an antagonist to the Neuropeptide Y receptor type 1 , which suggests that it may exert its effects by binding to this receptor and inhibiting its activation.
Properties
IUPAC Name |
5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11(2)12-6-3-4-8-15(12)26(24,25)16-10-14(19)17-13(7-5-9-20-17)18(16)21(22)23/h3-11H,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVNGBZROXQYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)C2=C(C3=C(C(=C2)N)N=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431337 | |
Record name | 5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181468-88-2 | |
Record name | 5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[[2-(1-Methylethyl)phenyl]sulfonyl]-5-nitro-8-quinolinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ34MN6NT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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